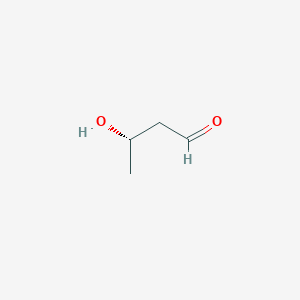
(S)-3-hydroxybutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-hydroxybutanal is an organic compound with the molecular formula C4H8O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is an important intermediate in various biochemical pathways and has significant applications in both research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3S)-3-hydroxybutanal can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde, followed by selective reduction. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired stereoisomer.
Industrial Production Methods
In industrial settings, (3S)-3-hydroxybutanal is often produced via biocatalytic processes. These methods utilize enzymes to catalyze the reaction, offering high selectivity and yield. For example, the use of genetically modified microorganisms can enhance the efficiency of the production process, making it more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-hydroxybutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (3S)-3-hydroxybutanoic acid.
Reduction: It can be reduced to (3S)-3-hydroxybutanol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and acids.
Major Products
The major products formed from these reactions include (3S)-3-hydroxybutanoic acid, (3S)-3-hydroxybutanol, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S)-3-hydroxybutanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in metabolic pathways, particularly in the synthesis of amino acids and other essential biomolecules.
Medicine: Research has explored its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3S)-3-hydroxybutanal exerts its effects involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for various enzymatic reactions, leading to the formation of important metabolic intermediates. The molecular targets and pathways involved include those related to energy metabolism and biosynthesis of essential compounds.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-hydroxybutanal: The enantiomer of (3S)-3-hydroxybutanal, with similar chemical properties but different biological activities.
3-hydroxybutanoic acid: A related compound that is a product of the oxidation of (3S)-3-hydroxybutanal.
3-hydroxybutanol: A reduction product of (3S)-3-hydroxybutanal.
Uniqueness
(3S)-3-hydroxybutanal is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other related compounds. Its role as an intermediate in various biochemical pathways further highlights its importance in both research and industrial applications.
Properties
Molecular Formula |
C4H8O2 |
|---|---|
Molecular Weight |
88.11 g/mol |
IUPAC Name |
(3S)-3-hydroxybutanal |
InChI |
InChI=1S/C4H8O2/c1-4(6)2-3-5/h3-4,6H,2H2,1H3/t4-/m0/s1 |
InChI Key |
HSJKGGMUJITCBW-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CC=O)O |
Canonical SMILES |
CC(CC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















